molecular formula C10H12I2N2O2 B14693996 Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide CAS No. 24022-28-4

Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide

Cat. No.: B14693996
CAS No.: 24022-28-4
M. Wt: 446.02 g/mol
InChI Key: DCVRENSZNGKLTQ-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide: is an organic compound with the molecular formula C10H12I2N2O2. This compound is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by an isopropoxy group. The carboxylic acid group is converted to a hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide typically involves the following steps:

    Iodination: The starting material, 4-isopropoxybenzoic acid, undergoes iodination at positions 3 and 5 using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

    Conversion to Hydrazide: The iodinated product is then converted to the hydrazide by reacting with hydrazine hydrate under reflux conditions.

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide can undergo oxidation reactions, typically resulting in the formation of corresponding oxides.

    Reduction: This compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly for its hydrazide moiety, which is known to exhibit various pharmacological activities.

Industry:

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazide group. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The iodine atoms and isopropoxy group may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

  • Benzoic acid, 3,5-diiodo-4-propoxy-, hydrazide
  • Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide
  • Benzoic acid, 2-hydroxy-3,5-diiodo-

Comparison:

Conclusion

Benzoic acid, 3,5-diiodo-4-isopropoxy-, hydrazide is a versatile compound with potential applications in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool for researchers. Further studies are needed to fully understand its mechanism of action and to explore its potential in drug development and other industrial applications.

Properties

CAS No.

24022-28-4

Molecular Formula

C10H12I2N2O2

Molecular Weight

446.02 g/mol

IUPAC Name

3,5-diiodo-4-propan-2-yloxybenzohydrazide

InChI

InChI=1S/C10H12I2N2O2/c1-5(2)16-9-7(11)3-6(4-8(9)12)10(15)14-13/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

DCVRENSZNGKLTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1I)C(=O)NN)I

Origin of Product

United States

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